molecular formula C6H4Br2O B126400 2,3-Dibromophenol CAS No. 57383-80-9

2,3-Dibromophenol

Cat. No. B126400
CAS RN: 57383-80-9
M. Wt: 251.9 g/mol
InChI Key: FNAKEOXYWBWIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromophenol is a brominated derivative of phenol that contains two bromine atoms attached to the benzene ring. It is related to various compounds that have been synthesized and characterized in the literature, often as intermediates or structural motifs in more complex molecules. The presence of bromine atoms on the aromatic ring can significantly alter the chemical and physical properties of the molecule, making it a valuable compound in organic synthesis and material science.

Synthesis Analysis

The synthesis of brominated phenols and related compounds has been explored through various methods. For instance, a novel and efficient synthesis of 2-aminophenols and related heterocycles has been achieved using Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity and regioselectivity . Additionally, the total synthesis of a complex natural product containing a 2,3-dibromophenol unit has been reported, starting from a brominated methoxyphenyl methanol precursor . These methods highlight the versatility of brominated phenols as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated phenols can be characterized by various spectroscopic techniques. For example, the synthesis and characterization of a dibromo methoxyphenol derivative have been performed using single-crystal X-ray diffraction, revealing important intra and intermolecular interactions such as hydrogen bonds and π-π stacking . These interactions are crucial for understanding the stability and reactivity of such compounds.

Chemical Reactions Analysis

Brominated phenols can undergo a variety of chemical reactions due to the presence of reactive bromine atoms and the phenolic hydroxyl group. For instance, the reaction of a dibrominated biphenolate with dimethyl sulfoxide has been shown to yield a complex inner salt with interesting conjugation between the oxygen and the phenyl ring . Such reactions can lead to diverse products with potential applications in material science and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols are influenced by the bromine substituents and the molecular structure. The synthesis of a dibromo methoxyphenol derivative has provided insights into its spectroscopic properties, including FT-IR, UV-Vis, and NMR spectra, as well as computational analyses such as Potential Energy Distribution and Fukui functions . These studies help in understanding the electronic structure and reactivity of the compound. Furthermore, the radical scavenging activities of a related dibromo methoxyphenol compound have been assessed, indicating its potential as an antioxidant .

Scientific Research Applications

Isolation and Characterization

  • Isolation from Marine Species: 2,6-Dibromophenol, a related compound, has been isolated from marine hemichordate Balanoglossus biminiensis, demonstrating its presence in marine organisms (Ashworth & Cormier, 1967).

Antibacterial Activity

  • Antibacterial Properties: A derivative of dibromophenol, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, shows potent in-vitro antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Shridhar et al., 2009).

Environmental Impact and Degradation

  • Role in Water Purification: Studies on the oxidative coupling reactions of different dibromophenols (including 2,4-dibromophenol) during water purification using reduced graphene oxide (rGO) have been conducted, highlighting the chemical's environmental interactions (Xie et al., 2019).
  • Photochemical Degradation: Photochemical processes can convert 2,4-dibromophenol into hydroxylated polybrominated diphenyl ethers (HO-PBDEs), providing insight into its environmental degradation pathways (Liu et al., 2011).

Chemical Reactions and Behavior

  • Methylation in Bacteria: Research on the methylation of halogenated phenols and thiophenols, including 2,6-dibromophenol, by cell extracts of various bacteria, provides insights into microbial interactions with these compounds (Neilson et al., 1988).

Auxin-like Activity

  • Plant Growth Regulation: 2,6-Dibromophenol has been identified as an auxin-like molecule, suggesting a role in plant growth and development (Spaepen et al., 2009).

Liposome Interaction

  • Localization in Liposomes: The localization of dibromophenols in liposomes has been studied, contributing to the understanding of their behavior in biological systems (Varga et al., 2007).

Formation of Dioxins and Furans

  • Pyrolysis Products: The thermal reactions of 2,4-dibromophenol can lead to the formation of polybrominated dibenzo-p-dioxins/furans (PBDDs/Fs), important for understanding environmental impacts and degradation pathways (Na et al., 2007).

Safety And Hazards

2,3-Dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Relevant Papers Several papers have been published on bromophenols, including 2,3-Dibromophenol. These papers discuss topics such as the environmental occurrence, toxic effects, and transformation of man-made bromophenols , the interactions of bromophenolic disinfection byproducts with human serum albumin , and the formation of environmentally relevant brominated dioxins from bromophenols .

properties

IUPAC Name

2,3-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKEOXYWBWIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334116
Record name 2,3-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromophenol

CAS RN

28514-45-6, 57383-80-9
Record name Phenol, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2-liter 4-neck flask equipped with a -10° C. Friedrichs condenser, thermometer, mechanical stirrer, and 0.16 centimeter in diameter dip tube are added 180 grams (0.79 moles) of bisphenol-A and 880 mL of methanol containing 4 wt. % water. Bromine (513 grams, 3.2 moles) was fed with a peristaltic pump to a 1.8 meter, 0.63 centimeter outside diameter teflon tube held in hot water which was maintained at a temperature of >80° C. Bromine vapor thus generated was fed to the reaction flask over a 52 minute period and the temperature was maintained during the ({reaction at 28-32° C. by use of an ice bath. When all of the bromine had been added, additional methanol (175 mL) containing 4 wt. % water was added to the reaction flask and the mixture was stirred at 30° C. The overall methanol to bisphenol-A ratio was 32 moles of methanol per mole of bisphenol-A. A first sample of the homogenous mixture was taken 60 minutes after the bromine was added. The first sample was analyzed and indicated the presence of 0.03% yield of dibromophenol, 0.03% hydrolyzable impurities, 2.79% tribromobisphenol-A, and 97.18% tetrabromobisphenol-A. After an additional 30 minutes, a sample of liquid portion of the heterogenous mixture was analyzed and contained 2.17% tribromobisphenol-A. Water (700 mL) addition was begun immediately after taking the second sample and was complete in 20 minutes. The resulting orange mixture was filtered and the tetrabromobisphenol-A product was washed with 500 mL of deionized water. The product, thus isolated, was placed in a crystallizing dish and 1 mL of 56 wt % HBr was added. The product was then oven dried at 130° C for four hours. The dried product was analyzed as in Example 2 and indicated 99.24 wt. % tetrabromobisphenol-A, an acetone color of 10 APHA, a TOHTO color of 20 APHA, an ionic bromide content of 0 ppm, and a hydrolyzable bromide content of 21 ppm.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
32 mol
Type
solvent
Reaction Step Four
Quantity
180 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
880 mL
Type
solvent
Reaction Step Five
Quantity
513 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
tribromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
tetrabromobisphenol-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
0.03%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromophenol
Reactant of Route 2
2,3-Dibromophenol
Reactant of Route 3
2,3-Dibromophenol
Reactant of Route 4
Reactant of Route 4
2,3-Dibromophenol
Reactant of Route 5
Reactant of Route 5
2,3-Dibromophenol
Reactant of Route 6
Reactant of Route 6
2,3-Dibromophenol

Citations

For This Compound
25
Citations
AIMCL Ferreira, MAVR da Silva - The Journal of Chemical Thermodynamics, 2011 - Elsevier
This work reports the standard (p=0.1MPa) molar enthalpies of formation, in the gaseous phase, Δ f H m ∘ (g), of 2,4-, 2,6-, and 3,5-dibromophenol, at T=298.15K, respectively, as (59.6±…
Number of citations: 12 www.sciencedirect.com
A Sapota, JA Szymańska, E Bruchajzer - Toxicology Letters, 1996 - infona.pl
The aim of this study was to determine the pathways of 1,2-[ 3 H]-dibromobenzene (1,2-[ 3 H]-dBB) after a single, intraperitoneal administration of this compound to female Wistar rats, at …
Number of citations: 4 www.infona.pl
B LIEDHOLM - Acta chemica Scandinavica. Series B. Organic …, 1984 - actachemscand.org
RESULTS AND CALCULATIONS The copper (I) chloride-induced dehalogenation of 5-substituted 2, 3-dibromoanilines in the 2-position was kinetically studied in the dark in an argon …
Number of citations: 16 actachemscand.org
RV Henley, EE Turner - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… The dibromophenol obtained in the second synthesis melted at 68-69', was different from the first, and was clearly the hitherto unknown 2 : 3-dibromophenol. It therefore seemed certain …
Number of citations: 1 pubs.rsc.org
LO Ruzo, S Safe, O Hutzinger - Journal of Agricultural and Food …, 1976 - ACS Publications
MATERIALS AND METHODS Bromobenzenes. Bromobenzene, 1, 2-, 1, 3-, and 1, 4-dibromobenzene, 1, 2, 4-and 1, 3, 5-tribromobenzene, and 1, 2, 4, 5-tetrabromobenzene were …
Number of citations: 13 pubs.acs.org
A Díaz, C Fabrellas, MT Galceran… - Water Science and …, 2004 - iwaponline.com
Earthy-musty off-flavour compounds in water samples are usually associated with the presence of geosmin and 2-methylisoborneol. However, the presence of 2,3,6- and 2,4,6-…
Number of citations: 6 iwaponline.com
C Feng, Q Xu, Y Lin, X Qiu, D Lu, G Wang - Journal of Chromatography B, 2016 - Elsevier
Bromophenols (BrPs), as the metabolites of PBDEs, would be the potential exposure markers for human biomonitoring (HB) of PBDEs in urine. An analytical method using solid-phrase …
Number of citations: 30 www.sciencedirect.com
X Qiu, M Mercado-Feliciano, RM Bigsby… - Environmental health …, 2007 - ehp.niehs.nih.gov
Background Previous studies have shown that polybrominated diphenyl ethers (PBDEs) behave as weak estrogens in animal and cell culture bioassays. In vivo metabolites of PBDEs …
Number of citations: 220 ehp.niehs.nih.gov
H Xu, C Feng, Y Cao, Y Lu, J Xi, J Ji, D Lu, XY Zhang… - Chemosphere, 2019 - Elsevier
2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) is a predominant polybromodiphenyl ether congener in the environment. Its absorption, excretion, and metabolism in animals have …
Number of citations: 7 www.sciencedirect.com
X Li, S Song, J Liu, Y Liu, X Hou, G Jiang - Science of The Total …, 2023 - Elsevier
Bromophenols (BrPs) are artificial precursors of some flame retardants and important substances with natural marine- or ocean-like flavors. This study studied the temporal variations …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.